1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone is a complex organic compound characterized by a spirocyclic structure. This compound features a unique combination of oxygen, nitrogen, and fluorine atoms, making it an interesting subject for various chemical and pharmaceutical studies. The presence of the trifluoromethoxy group adds to its chemical stability and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium acetate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also contribute to its unique biological effects by influencing its three-dimensional conformation and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxane derivatives
- 1,3-Dithiane derivatives
- 1,3-Oxathiane derivatives
Uniqueness
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone stands out due to its trifluoromethoxy group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential biological activity .
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c17-16(18,19)24-13-4-2-12(3-5-13)14(21)20-8-6-15(7-9-20)22-10-1-11-23-15/h2-5H,1,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDFUAQWEOBUPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.